2-(3-Aminophenyl)-2-methylpropanenitrile

Description

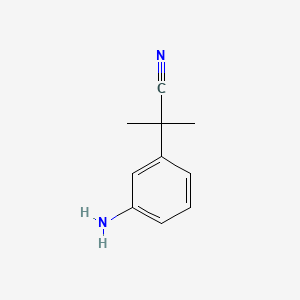

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,7-11)8-4-3-5-9(12)6-8/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNABISIMXKEHQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719261 | |

| Record name | 2-(3-Aminophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915394-29-5 | |

| Record name | 2-(3-Aminophenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-aminophenyl)-2-methylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Aminophenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Application in Drug Discovery

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 2-(3-Aminophenyl)-2-methylpropanenitrile, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the utilization of novel scaffolds for the synthesis of bioactive molecules.

Introduction: The Significance of the Aminophenyl-propanenitrile Scaffold

In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds that can interact with specific biological targets are of paramount importance. The aminophenyl-propanenitrile moiety has emerged as a privileged scaffold, particularly in the design of kinase inhibitors. Its structural features, including a primary aromatic amine for versatile derivatization and a nitrile group that can participate in hydrogen bonding or act as a bioisostere, make it an attractive starting point for the synthesis of targeted therapeutics. Notably, derivatives of this scaffold have been identified as crucial intermediates in the synthesis of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitors, two key regulators of cellular growth and proliferation that are often dysregulated in cancer.[1][2][3] This guide will focus on the meta-substituted isomer, this compound, providing a detailed exploration of its chemical properties and synthetic utility.

Molecular Structure and Physicochemical Properties

This compound is a small organic molecule with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[4] The structure features a benzene ring substituted with an amino group at the meta-position relative to a propanenitrile group, which itself is substituted with two methyl groups at the alpha-position to the nitrile.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 915394-29-5 | [5] |

| Molecular Formula | C₁₀H₁₂N₂ | [4] |

| Molecular Weight | 160.22 g/mol | [4] |

| Appearance | Oily liquid | [6] |

| Boiling Point | 307.0 ± 17.0 °C at 760 mmHg | [7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-(3-nitrophenyl)acetonitrile. This approach involves the methylation of the alpha-carbon followed by the reduction of the nitro group. This method is reliable and allows for the production of the target compound with good purity and yield.

Caption: Synthetic workflow for this compound.

Experimental Protocols

3.1.1. Synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile

This protocol describes the methylation of 2-(3-nitrophenyl)acetonitrile to yield the dinitromethane precursor.

Materials:

-

2-(3-nitrophenyl)acetonitrile

-

Sodium hydride (50% dispersion in mineral oil)

-

Iodomethane

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a suspension of sodium hydride (6.84 g, 171 mmol) in anhydrous THF (30 mL) cooled in an ice bath, a solution of 2-(3-nitrophenyl)acetonitrile (4.2 g, 25.9 mmol) in anhydrous THF (30 mL) is added dropwise.[6]

-

The reaction mixture is stirred for 30 minutes at 0 °C.

-

Iodomethane (12.63 mL, 202 mmol) is then added slowly to the reaction mixture.[6]

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of ice water.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and dried over anhydrous sodium sulfate.[6]

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane (5:95) as the eluent to afford 2-methyl-2-(3-nitrophenyl)propanenitrile as a solid.[6]

3.1.2. Synthesis of this compound

This protocol outlines the reduction of the nitro group of 2-methyl-2-(3-nitrophenyl)propanenitrile to the corresponding amine.

Materials:

-

2-Methyl-2-(3-nitrophenyl)propanenitrile

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Celite®

Procedure:

-

2-Methyl-2-(3-nitrophenyl)propanenitrile (0.5 g) is dissolved in methanol (10 mL).[6]

-

10% Pd/C is added to the solution.

-

The mixture is hydrogenated at atmospheric pressure until the uptake of hydrogen ceases.[6]

-

The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield 2-(3-aminophenyl)-2-methyl-propionitrile as an oil.[6]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound and its Precursor

| Compound | Technique | Data | Source |

| 2-Methyl-2-(3-nitrophenyl)propanenitrile | ¹H NMR (400 MHz, CDCl₃) | δ 8.33-8.32 (m, 1H), 8.24-8.21 (m, 1H), 7.92-7.89 (m, 1H), 7.63 (t, J = 8.00 Hz, 1H), 1.82 (s, 6H) | [6] |

| GC-MS | m/z: 190.11 [M⁺] | [6] | |

| This compound | ¹H NMR (300 MHz, DMSO-d₆) | δ 7.06 (t, 1H), 6.71 (s, 1H), 6.61 (d, 1H), 6.52 (d, 1H), 5.21 (s, 2H, NH₂), 1.61 (s, 6H) | [6] |

| ESI-MS | m/z: 161 [M+H]⁺ | [6] |

4.1. Analysis of Spectroscopic Data

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of the final product shows characteristic signals for the aromatic protons in the region of δ 6.5-7.1 ppm. The singlet at δ 5.21 ppm corresponds to the two protons of the primary amine, and the singlet at δ 1.61 ppm integrates to six protons, confirming the presence of the two methyl groups.

-

Mass Spectrometry: The ESI-MS spectrum displays a peak at m/z 161, which corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

-

¹³C NMR Spectroscopy: Based on analogous structures, the carbon of the nitrile group is expected to resonate in the region of 115-125 ppm. The quaternary carbon attached to the nitrile and the phenyl ring would likely appear around 40-50 ppm, while the aromatic carbons would be observed between 110 and 150 ppm.

Applications in Drug Discovery: A Key Intermediate for PI3K/mTOR Inhibitors

The this compound scaffold is a valuable building block in the synthesis of targeted cancer therapeutics, particularly dual PI3K/mTOR inhibitors.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[3]

The primary amine of this compound serves as a key functional handle for introducing the molecule into larger, more complex structures. For instance, it can undergo nucleophilic aromatic substitution or condensation reactions to be incorporated into heterocyclic systems that form the core of many kinase inhibitors. The gem-dimethyl group can provide steric bulk, influencing the binding orientation and selectivity of the final drug molecule. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

The development of dual PI3K/mTOR inhibitors is a promising strategy in oncology as it can simultaneously block two key nodes in a critical signaling pathway, potentially leading to a more potent and durable anti-cancer response.[8] The use of versatile and readily synthesizable intermediates like this compound is crucial for the efficient exploration of the chemical space around these targets and the development of next-generation cancer therapies.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. Its straightforward two-step synthesis and the presence of key functional groups make it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering valuable insights for researchers engaged in the design and synthesis of next-generation drug candidates. The continued exploration of this and related scaffolds will undoubtedly contribute to the advancement of targeted therapies for a range of diseases.

References

-

2,3-bis(2-nitrophenyl)propanenitrile - Chemical Synthesis Database. (n.d.). Retrieved January 10, 2026, from [Link]

-

Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed. (2022, October 3). Retrieved January 10, 2026, from [Link]

-

Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed. (2023, October 15). Retrieved January 10, 2026, from [Link]

-

(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Propenenitrile, 3-(4-aminophenyl)-2-(4-nitrophenyl)- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 10, 2026, from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

2-Propenenitrile - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 10, 2026, from [Link]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH. (2016, March 8). Retrieved January 10, 2026, from [Link]

-

FT-IR spectra: a) 2-aminoterephthalic acid, b) DABCO, c) Cu(OAc) 2 , d)... - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Products - 2a biotech. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 915394-29-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 2-Methyl-2-(3-nitrophenyl)propanenitrile | 915394-28-4 [chemicalbook.com]

- 7. 2-(2-Aminophenyl)-2-methylpropanenitrile | 1314667-39-4 [sigmaaldrich.com]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Aminophenyl)-2-methylpropanenitrile: Properties, Synthesis, and Characterization

Introduction

2-(3-Aminophenyl)-2-methylpropanenitrile is a substituted aromatic nitrile that serves as a valuable intermediate in medicinal chemistry and drug development. Its structure, featuring a primary amine on the phenyl ring and a gem-dimethylnitrile group, provides versatile handles for further chemical modification. This compound is particularly noted as a key building block in the synthesis of advanced kinase inhibitors, including those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2]

This guide provides a comprehensive technical overview of this compound for researchers and drug development professionals. We will delve into its core physicochemical properties, present a field-proven synthesis protocol with detailed causal explanations, outline a robust workflow for its analytical characterization, and provide essential safety and handling information.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and development.

Chemical Structure

The structure of this compound, CAS No. 915394-29-5, is defined by a benzene ring substituted at the 1 and 3 positions.[3][4][5] The first substituent is a 2-methylpropanenitrile group, and the third is an amino group.

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key identifiers and physical properties of the compound, which are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference(s) |

| CAS Number | 915394-29-5 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₂N₂ | [3][4][6][7] |

| Molecular Weight | 160.22 g/mol | [3][4][5][7] |

| IUPAC Name | This compound | [7] |

| Synonyms | 2-(3-amino-phenyl)-2-methyl-propionitrile | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 140.9 ± 23.2 °C | [6] |

| Refractive Index | 1.556 | [6] |

| Physical Form | Oil or Solid | [6] |

Synthesis Protocol: Catalytic Hydrogenation of a Nitro Precursor

A reliable and scalable synthesis route is paramount for any intermediate intended for drug development. The reduction of the corresponding nitro compound, 2-methyl-2-(3-nitrophenyl)propanenitrile, via catalytic hydrogenation stands out as a preferred method.

Rationale for Method Selection

Expertise & Experience: Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely adopted strategy for nitro group reduction due to its high efficiency, excellent chemoselectivity, and operational simplicity. The reaction proceeds under mild conditions (atmospheric pressure of H₂) and typically results in high yields of the desired amine. The catalyst, Pd/C, is heterogeneous, which vastly simplifies the post-reaction work-up; it can be removed by simple filtration. This "clean" conversion minimizes the formation of by-products, making subsequent purification more straightforward compared to methods using stoichiometric metal reductants (e.g., SnCl₂, Fe/HCl).

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from established procedures for nitro group reductions.[6]

-

Reaction Setup: In a suitable hydrogenation flask, dissolve 2-methyl-2-(3-nitrophenyl)propanenitrile (1.0 eq) in methanol (approx. 15-20 mL per gram of starting material).

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst to the solution (typically 5-10% by weight of the starting material). Causality Note: The catalyst provides the active surface for the hydrogenation. Handling Pd/C requires care as it can be pyrophoric, especially when dry and exposed to air.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under an atmospheric pressure of hydrogen (a balloon is often sufficient for lab scale).

-

Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. For a more precise assessment, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material.

-

Catalyst Removal (Work-up): Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product. Self-Validation Note: Complete removal of the palladium catalyst is critical, as residual palladium can interfere with subsequent reactions (e.g., cross-couplings) and is a regulatory concern for pharmaceutical intermediates.

-

Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product, often as an oil.[6]

-

Purification: Purify the crude oil by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:9).[6] Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a purified oil or solid.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach ensures the highest degree of confidence.

Expertise & Experience: No single technique is sufficient. Nuclear Magnetic Resonance (NMR) provides the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight, and Infrared (IR) Spectroscopy verifies the presence of key functional groups. This orthogonal triad of techniques forms a self-validating system for structural elucidation.

Caption: Orthogonal workflow for analytical characterization and validation.

-

¹H NMR Spectroscopy: Confirms the number and connectivity of protons. Expect signals corresponding to the aromatic protons (with splitting patterns indicative of 1,3-substitution), the primary amine protons, and a singlet for the two equivalent methyl groups.

-

Mass Spectrometry: Determines the molecular weight. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 161.22.

-

FTIR Spectroscopy: Provides evidence of key functional groups. Look for characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C≡N (nitrile) stretch around 2240 cm⁻¹.[8]

-

Purity Analysis (HPLC/UPLC): High-Performance Liquid Chromatography is the gold standard for assessing the purity of organic compounds, providing a quantitative measure (e.g., >95%) essential for its use in further synthetic steps.

Safety, Handling, and Storage

Safe handling of all chemical reagents is of utmost importance in a research environment.

Hazard Identification

This compound is classified as an irritant and is harmful if swallowed.[3][6]

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |

| Skin Irritation | H315: Causes skin irritation | GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 |

| (Hazard statements are based on aggregated data and similar compounds[6]) |

Recommended Handling and PPE

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[9] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10][11]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). A lab coat is mandatory.[10][12]

-

Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[10]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[9][12]

Conclusion

This compound is a synthetically accessible and highly useful intermediate. Its preparation via the catalytic hydrogenation of its nitro precursor is an efficient and robust method suitable for laboratory-scale synthesis. A rigorous analytical workflow is essential to ensure the quality required for its application in multi-step syntheses, particularly in the demanding field of drug discovery. By adhering to the synthesis, characterization, and safety protocols outlined in this guide, researchers can confidently utilize this valuable building block in their scientific endeavors.

References

-

CAS NO. 915394-29-5 | this compound - Arctom. [Link]

-

2 - SAFETY DATA SHEET. [Link]

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

-

(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. [Link]

-

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride - PubChem. [Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. 915394-29-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound | 915394-29-5 [chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. echemi.com [echemi.com]

- 7. This compound 95% | CAS: 915394-29-5 | AChemBlock [achemblock.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. echemi.com [echemi.com]

- 12. airgas.com [airgas.com]

An In-depth Technical Guide to 2-(3-Aminophenyl)-2-methylpropanenitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminophenyl)-2-methylpropanenitrile is a valuable building block in medicinal chemistry, offering a unique combination of structural features for the synthesis of novel therapeutic agents. Its aromatic amine provides a versatile handle for a variety of chemical transformations, while the gem-dimethyl group can impart steric effects and improve metabolic stability. The nitrile moiety, a known pharmacophore, can participate in key binding interactions with biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and SMILES Representation

The structure of this compound is characterized by a central quaternary carbon atom bonded to a 3-aminophenyl group, two methyl groups, and a nitrile group. This arrangement provides a rigid scaffold that can be strategically functionalized.

The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound is: CC(C)(C1=CC=CC(N)=C1)C#N [2]

Figure 1: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is essential for its characterization, handling, and use in synthetic and analytical procedures.

| Property | Value | Source |

| CAS Number | 915394-29-5 | [3] |

| Molecular Formula | C10H12N2 | [2] |

| Molecular Weight | 160.22 g/mol | [2] |

| Appearance | Oil | [2] |

| Density | 1.1±0.1 g/cm³ | [2] |

| Flash Point | 140.9±23.2 °C | [2] |

| Refractive Index | 1.556 | [2] |

| ¹H-NMR (300 MHz, DMSO-d6) | δ 7.06 (t, 1H), 6.71 (s, 1H), 6.61 (d, 1H), 6.52 (d, 1H), 5.21 (s, 2H), 1.61 (s, 6H) | [2] |

| Mass Spectrum (ESI+) | m/z: 161 [M+H]⁺ | [2][3] |

Spectroscopic Interpretation:

-

¹H-NMR: The signals in the aromatic region (δ 6.5-7.1 ppm) are consistent with a substituted phenyl ring. The singlet at 5.21 ppm corresponds to the two protons of the primary amine, and the singlet at 1.61 ppm represents the six equivalent protons of the two methyl groups.

-

Mass Spectrometry: The detection of the [M+H]⁺ ion at m/z 161 confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy (Predicted): Based on the functional groups present, the IR spectrum is expected to show characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), and the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its nitro precursor, 2-methyl-2-(3-nitrophenyl)propanenitrile.[2] This two-step process typically involves the synthesis of the nitro-intermediate followed by its reduction to the desired amine.

Step 1: Synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile

This intermediate can be synthesized from 3-nitrobenzyl cyanide.

Experimental Protocol:

-

To a solution of 3-nitrobenzyl cyanide in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride at 0 °C.

-

After stirring for a short period, add methyl iodide and allow the reaction to warm to room temperature.

-

Repeat the methylation step to introduce the second methyl group.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 2-methyl-2-(3-nitrophenyl)propanenitrile.

Step 2: Reduction of 2-Methyl-2-(3-nitrophenyl)propanenitrile

The nitro group is then reduced to a primary amine.

Experimental Protocol:

-

Dissolve 2-methyl-2-(3-nitrophenyl)propanenitrile in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture at atmospheric pressure until the uptake of hydrogen ceases.

-

Filter the reaction mixture through celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography over silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 1:9 ratio), to yield this compound as an oil.[2]

Figure 2: Synthetic workflow for this compound.

Applications in Drug Discovery

While specific, publicly available drug discovery programs explicitly targeting this compound are limited, its structural motifs are present in numerous biologically active molecules. The isomeric 2-(4-aminophenyl)-2-methylpropanenitrile is a known key intermediate in the synthesis of PI3K/mTOR inhibitors, suggesting that the 3-amino isomer could also serve as a valuable precursor for kinase inhibitors and other therapeutic agents.

The strategic placement of the amino group at the meta-position offers a different vector for substituent exploration compared to its ortho- and para-isomers. This can lead to compounds with altered binding modes, improved selectivity, and different pharmacokinetic profiles. The nitrile group itself is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modifications.

Potential therapeutic areas where this scaffold could be explored include:

-

Oncology: As a building block for kinase inhibitors, targeting signaling pathways implicated in cancer cell proliferation and survival.

-

Neuroscience: The aminophenyl moiety is a common feature in centrally active agents.

-

Inflammatory Diseases: Modulation of inflammatory pathways through targeted enzyme inhibition.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible and versatile chemical entity with significant potential in drug discovery. Its unique structural features provide a solid foundation for the design and synthesis of novel small molecules with diverse biological activities. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, offering a valuable resource for researchers in the field of medicinal chemistry. Further exploration of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

-

This compound | 915394-29-5. (n.d.). Mol-Instincts. Retrieved January 10, 2026, from [Link]

-

(PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

Introduction: The Aminophenyl Methylpropanenitrile Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Aminophenyl Methylpropanenitrile Compounds

The aminophenyl methylpropanenitrile core represents a critical structural motif in contemporary medicinal chemistry. Compounds bearing this scaffold, particularly isomers like 2-(4-aminophenyl)-2-methylpropanenitrile, are not merely synthetic curiosities but are pivotal building blocks in the development of targeted therapeutics. Notably, this scaffold is a key precursor in the synthesis of advanced PI3K/mTOR inhibitors, a class of drugs investigated for their potential in oncology.[1][2] The dysregulation of the PI3K/Akt/mTOR signaling pathway is a critical factor in cell proliferation, growth, and survival, making it a prime target for cancer therapy.[1]

A thorough understanding of the physicochemical properties of these intermediates is paramount for researchers, scientists, and drug development professionals. These properties—including solubility, lipophilicity, and acid-base characteristics—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a drug candidate. The nitrile group, while contributing to metabolic stability and polar interactions, also presents unique chemical characteristics that must be carefully managed.[3] This guide provides an in-depth analysis of these properties, grounded in established analytical techniques and field-proven insights, to empower researchers in their drug development endeavors.

PART 1: Synthesis and Structural Elucidation

The reliable synthesis and unambiguous structural confirmation of the target compound are the foundation upon which all further characterization rests. The most common isomer, 2-(4-aminophenyl)-2-methylpropanenitrile, is typically synthesized via a multi-step process.

General Synthetic Pathway

A widely adopted synthetic route involves the methylation of a nitrophenylacetonitrile precursor, followed by the reduction of the nitro group to the primary amine.[4] This approach is advantageous due to the commercial availability of starting materials and generally high reaction yields.

The causality behind these experimental choices lies in the reactivity of the starting materials. The acidic α-hydrogen of p-nitrophenylacetonitrile is readily deprotonated by a strong base like sodium hydride to form a nucleophilic carbanion. This anion then undergoes an SN2 reaction with methyl iodide to install the two methyl groups. The subsequent reduction of the nitro group is often achieved using reducing agents like iron powder in the presence of an acid or ammonium chloride, a method known for its efficiency and milder conditions compared to catalytic hydrogenation which could potentially affect the nitrile group.[4]

Structural Confirmation: A Multi-Technique Approach

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. For a related compound, 3-[(2-Aminophenyl)(methyl)amino]propanenitrile, characteristic ¹H NMR peaks include methylene protons adjacent to the nitrile at δ 3.2–3.5 ppm and aromatic protons at δ 6.6–7.4 ppm.[5] For 2-(4-aminophenyl)-2-methylpropanenitrile, one would expect to see singlets for the equivalent methyl protons and characteristic splitting patterns for the para-substituted aromatic ring. The ¹³C NMR would show a distinctive nitrile carbon signal around δ 118–120 ppm.[5]

-

Infrared (IR) Spectroscopy : The presence of the nitrile group is unequivocally confirmed by a strong, sharp absorption band around 2240 cm⁻¹.[5] The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[5] For 2-(4-aminophenyl)-2-methylpropanenitrile (C₁₀H₁₂N₂), the expected exact mass is approximately 160.1000.

PART 2: Core Physicochemical Properties and Their Implications

The journey of a drug from administration to its target is dictated by its physicochemical properties. This section delves into the key parameters for aminophenyl methylpropanenitrile compounds.

Aqueous Solubility

-

Importance : Adequate aqueous solubility is a prerequisite for oral absorption and for the development of intravenous formulations. Poor solubility can lead to low bioavailability and challenging formulation development.

-

Expected Behavior : The presence of the polar primary amino group suggests some degree of aqueous solubility, especially in acidic conditions where it can be protonated to form a more soluble salt. However, the aromatic ring and methyl groups contribute to its hydrophobic character. The hydrochloride salt of the compound is also available, indicating a strategy to improve solubility.[6]

-

Experimental Protocol : The gold-standard method for determining thermodynamic solubility is the shake-flask method (OECD Guideline 105). A detailed protocol is provided in the experimental section.

Acid-Base Properties (pKa)

-

Importance : The pKa value dictates the ionization state of a molecule at a given pH. This is critical as the charge state affects solubility, permeability across biological membranes, and binding to the target protein.

-

Expected Behavior : The primary aromatic amine group is basic. For 2-(4-aminophenyl)-2-methylpropanenitrile, a predicted pKa of 3.63 has been reported.[1] This value is typical for anilines, where the electron-donating character of the alkyl group is offset by the electron-withdrawing nature of the nitrile and the delocalization of the nitrogen lone pair into the aromatic ring. This pKa indicates that the compound will be predominantly in its neutral, uncharged form at physiological pH (7.4), which favors membrane permeation.

-

Experimental Protocol : Potentiometric titration is a reliable method for pKa determination. The compound is dissolved in a suitable solvent (e.g., a water-methanol mixture) and titrated with a strong acid to determine the pKa of the conjugate acid.

Lipophilicity (LogP/LogD)

-

Importance : Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME properties. It influences how a drug is absorbed, how it binds to plasma proteins, its volume of distribution, and its potential for CNS penetration. The partition coefficient (LogP) measures this property for the neutral species, while the distribution coefficient (LogD) is pH-dependent and accounts for all ionic species.

-

Expected Behavior : With a benzene ring and three alkyl carbons, the aminophenyl methylpropanenitrile scaffold possesses significant lipophilic character. The polar amine and nitrile groups will decrease the overall LogP. At pH 7.4, since the compound is mostly neutral (pKa ~3.6), the LogD₇.₄ will be very close to the LogP value.

-

Experimental Protocol : The shake-flask method, using n-octanol and a buffered aqueous phase, is the traditional method for LogP/LogD determination. A reverse-phase HPLC method can also be used for a higher-throughput estimation.

Stability and Storage

-

Importance : Chemical stability is crucial for ensuring the integrity of the compound during storage, formulation, and in vivo. Degradation can lead to loss of potency and the formation of potentially toxic impurities.

-

Expected Behavior : Two primary degradation pathways are of concern:

-

Hydrolysis of the Nitrile : The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it to a carboxylic acid or an amide.[5] However, nitrile hydrolysis is a relatively rare metabolic pathway in vivo.[3]

-

Oxidation of the Amine : Aromatic amines can be sensitive to oxidation, especially in the presence of light and air, leading to colored degradation products.

-

-

Recommended Storage : Based on supplier data, the compound should be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon) and protected from light to minimize degradation.[1]

PART 3: Data Summary

The following table summarizes the key physicochemical data for representative aminophenyl methylpropanenitrile isomers.

| Property | 2-(4-Aminophenyl)-2-methylpropanenitrile | 2-(2-Aminophenyl)-2-methylpropanenitrile | Reference(s) |

| CAS Number | 115279-57-7 | 1314667-39-4 | [1] |

| Molecular Formula | C₁₀H₁₂N₂ | C₁₀H₁₂N₂ | [1] |

| Molecular Weight | 160.22 g/mol | 160.22 g/mol | [1] |

| Physical Form | Pale-yellow to Yellow-brown Solid | Solid | |

| pKa (Predicted) | 3.63 ± 0.10 | Not Reported | [1] |

| Boiling Point | Not Reported | 307.0 ± 17.0 °C at 760 mmHg | |

| Storage | 2-8°C, inert atmosphere | 4°C, protect from light |

PART 4: Experimental Protocols

These protocols describe self-validating methodologies for the characterization of aminophenyl methylpropanenitrile compounds.

Protocol 1: Determination of LogP by Shake-Flask Method (OECD 107)

-

Preparation :

-

Prepare a phosphate buffer solution at pH 7.4.

-

Pre-saturate n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.

-

Prepare a stock solution of the test compound in n-octanol at a concentration not exceeding 0.01 M.

-

-

Experiment :

-

In triplicate, combine 5 mL of the saturated n-octanol stock solution and 5 mL of the saturated buffer in a suitable vessel (e.g., a centrifuge tube).

-

Include a blank (n-octanol and buffer without the compound) as a control.

-

Agitate the vessels at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24 hours).

-

Centrifuge the vessels to ensure complete phase separation.

-

-

Analysis :

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A full calibration curve must be generated.

-

-

Calculation :

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

-

Protocol 2: Purity Determination by Reverse-Phase HPLC

-

System Preparation :

-

Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A : 0.1% Formic acid in Water.

-

Mobile Phase B : 0.1% Formic acid in Acetonitrile.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

-

Sample Preparation :

-

Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution.

-

-

Analysis Procedure :

-

Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no system contamination.

-

Run a gradient elution method, for example:

-

0-15 min: 5% to 95% B

-

15-20 min: Hold at 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: Hold at 5% B

-

-

Inject the sample solution.

-

-

Data Analysis :

-

Integrate all peaks in the chromatogram.

-

Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all impurities have a similar UV response factor. For higher accuracy, relative response factors should be determined using reference standards.

-

Conclusion

The aminophenyl methylpropanenitrile framework is a valuable asset in medicinal chemistry, particularly for developing kinase inhibitors. A comprehensive characterization of its physicochemical properties is not an academic exercise but a fundamental requirement for successful drug development. The data and protocols presented in this guide highlight that compounds like 2-(4-aminophenyl)-2-methylpropanenitrile possess a mix of desirable and challenging features: a basic handle for salt formation to improve solubility, a likely neutral state at physiological pH favoring permeability, and potential stability concerns requiring careful handling. By applying the rigorous analytical methodologies described herein, researchers can effectively navigate these properties, enabling the rational design and optimization of novel therapeutics built upon this important chemical scaffold.

References

- 3-[(2-Aminophenyl)(methyl)amino]propanenitrile - Benchchem. (URL: )

- 2-(4-Aminophenyl)-2-methylpropanenitrile | 115279-57-7 | Benchchem. (URL: )

- CN104744302A - Preparation method of 2-(4-aminophenyl)

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (URL: [Link])

-

2-Amino-2-methylpropionitrile | C4H8N2 | CID 88022 - PubChem - NIH. (URL: [Link])

-

Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile - Atlantis Press. (URL: [Link])

-

2-(4-Aminophenyl)-2-methylpropanenitrile - Oakwood Chemical. (URL: [Link])

-

2-(4-Aminophenyl)acetonitrile | CAS#:3544-25-0 | Chemsrc. (URL: [Link])

- Application Notes and Protocols for the Characterization of 1-(3-Aminophenyl)ethanol - Benchchem. (URL: )

-

Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile - Organic Syntheses. (URL: [Link])

-

4-Aminophenylacetonitrile | C8H8N2 | CID 77000 - PubChem. (URL: [Link])

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

-

2-methylpropanenitrile -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (URL: [Link]. Menthod?ID=C78820)

-

Analytical techniques for biopharmaceutical development - ResearchGate. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PubMed Central. (URL: [Link])

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents - University of Tartu. (URL: [Link])

-

pKa Data Compiled by R. Williams - ACS, Organic Division. (URL: [Link])

-

Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. (URL: [Link])

-

Isobutyronitrile | C4H7N | CID 6559 - PubChem - NIH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 1334148-22-9|2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride|BLD Pharm [bldpharm.com]

A Guide to 2-(3-Aminophenyl)-2-methylpropanenitrile: A Versatile Scaffolding for Advanced Synthesis

Abstract

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(3-Aminophenyl)-2-methylpropanenitrile has emerged as a particularly valuable intermediate, offering a unique combination of reactive functional groups that serve as versatile handles for molecular elaboration. This technical guide provides an in-depth exploration of its synthesis, reactivity, and application, with a focus on its utility in the fields of medicinal chemistry and materials science. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate key synthetic transformations, establishing this molecule as a cornerstone for innovation in drug discovery and beyond.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound, identified by CAS Number 915394-29-5, is a bifunctional organic compound featuring a primary aromatic amine and a nitrile group.[1][2] Its structure is uniquely poised for a diverse range of chemical transformations. The aniline moiety provides a nucleophilic center for substitutions and a precursor for diazonium chemistry, while the nitrile group can be transformed into amines, amides, carboxylic acids, or ketones.[3][4][5] The gem-dimethyl group alpha to the nitrile sterically influences reactivity and imparts specific conformational properties to its derivatives.

This combination makes it an ideal starting point for constructing libraries of compounds, particularly in the synthesis of heterocyclic systems which form the core of many pharmaceutical agents.[6][7] Its application as a key intermediate in the synthesis of kinase inhibitors underscores its relevance in modern drug development.[8]

Core Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 915394-29-5 | [1] |

| Molecular Formula | C10H12N2 | [1] |

| Molecular Weight | 160.22 g/mol | [1][2] |

| Appearance | Oil | [9] |

| Density | 1.1 ± 0.1 g/cm³ | [9] |

| Flash Point | 140.9 ± 23.2 °C | [9] |

| Refractive Index | 1.556 | [9] |

Synthesis of the Building Block: A Foundational Protocol

The most common and reliable route to this compound involves the reduction of its nitro precursor, 2-Methyl-2-(3-nitrophenyl)propanenitrile. This transformation is typically achieved through catalytic hydrogenation, a clean and high-yielding method.

Rationale for Synthetic Approach

Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this nitro-to-amine reduction. This preference is based on several factors:

-

High Selectivity: The reaction conditions are mild enough to selectively reduce the nitro group without affecting the nitrile functionality.

-

Efficiency: The reaction proceeds to completion, often with high yields (e.g., 83%).[9]

-

Clean Workup: The catalyst is a heterogeneous solid that can be easily removed by filtration, simplifying the purification process.[9]

General Synthesis Workflow

The synthesis is a straightforward, two-step process starting from 3-nitrobenzoic acid, illustrating the accessibility of this building block.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 2-Methyl-2-(3-nitrophenyl)propanenitrile.

Materials:

-

2-Methyl-2-(3-nitrophenyl)propanenitrile (1.0 eq)

-

10% Palladium on Carbon (10% Pd/C) (approx. 0.1 eq by weight)

-

Methanol (MeOH)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite® or other filtration aid

-

Ethyl acetate and Petroleum ether (for chromatography)

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve 2-Methyl-2-(3-nitrophenyl)propanenitrile (e.g., 0.5 g) in methanol (10 mL).[9]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere.

-

Reaction: Stir the reaction mixture vigorously at atmospheric pressure and room temperature. Monitor the reaction progress by observing the uptake of hydrogen gas.[9]

-

Completion & Filtration: Once hydrogen uptake ceases, indicating reaction completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil.[9]

-

Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting with 1:9 v/v) to afford pure 2-(3-amino-phenyl)-2-methyl-propionitrile.[9]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its amine and nitrile functional groups. This allows for selective transformations and the construction of diverse molecular scaffolds.

Reactions of the Aromatic Amine

The primary amine at the meta-position is a versatile handle for introducing a wide array of substituents and for building heterocyclic rings.

-

Nucleophilic Substitution: The amine can readily react with electrophiles. For example, it undergoes N-alkylation or N-acylation to form secondary amines or amides, respectively. This is a common first step in building more complex side chains.

-

Heterocycle Formation: The amine is a key nucleophile in condensation reactions to form nitrogen-containing heterocycles. A prominent example is its reaction with 6-bromo-4-chloro-3-nitroquinoline to form a key intermediate for quinoline-based PI3K/mTOR inhibitors.[8] This reaction proceeds via a nucleophilic aromatic substitution where the amine displaces the chlorine atom on the quinoline ring.

Reactions of the Nitrile Group

The nitrile group is a valuable precursor to several other important functional groups. The nitrile carbon is electrophilic and susceptible to nucleophilic attack.[4][10]

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, often proceeding through an amide intermediate.[3][11] This transformation is useful for introducing acidic moieties or for further derivatization via amide coupling.

-

Reduction: The nitrile can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][11] This provides a method for extending a carbon chain while introducing a basic nitrogen center.

-

Addition of Organometallics: Grignard reagents or other organometallics can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone.[4][5] This allows for the direct formation of carbon-carbon bonds.

Application in the Synthesis of Bioactive Heterocycles

The dual functionality of this building block is particularly powerful in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals.[7][12] For example, derivatives of 3-aminopyrrole, known for a range of biological activities, can be synthesized using related aminonitrile precursors through Thorpe-Ziegler cyclization.[6]

The following diagram illustrates a generalized scheme where the amine functionality is used to form an initial bond, followed by transformations involving the nitrile group to complete a heterocyclic ring system.

Caption: General pathway for heterocyclic synthesis.

Role in Drug Discovery: A Case Study

The nitrile group is a well-established pharmacophore in medicinal chemistry, often acting as a bioisostere for carbonyl groups, a hydrogen bond acceptor, or a modulator of pharmacokinetic properties.[13][14] this compound and its para-isomer have been utilized as key intermediates in the development of targeted cancer therapies.

Intermediate for PI3K/mTOR Inhibitors

The para-isomer, 2-(4-Aminophenyl)-2-methylpropanenitrile, is a documented intermediate in the synthesis of quinoline-based inhibitors targeting the PI3K/mTOR pathway, a critical signaling cascade in many cancers.[8] In the synthesis of a derivative of NVP-BEZ235, the amine group of the building block is reacted with 6-bromo-4-chloro-3-nitroquinoline.[8] This demonstrates the direct application of this scaffold in creating molecules with high therapeutic potential.

| Drug Target / Class | Intermediate | Resulting Compound Class | Reference |

| PI3K / mTOR | 2-(4-Aminophenyl)-2-methylpropanenitrile | Quinolines | [8] |

| Dipeptidyl Peptidase (DPP IV) | α-Amino Nitriles | Saxagliptin (analogs) | [13] |

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is classified as an irritant.[2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][15]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2][15]

Conclusion

This compound stands out as a highly effective and versatile building block. Its value is rooted in the presence of two distinct and strategically positioned functional groups—an aromatic amine and a nitrile—that can be manipulated selectively or in concert to generate a vast array of complex molecules. From the synthesis of fundamental heterocyclic cores to its incorporation into advanced pharmaceutical intermediates for targeted therapies, this compound provides a reliable and efficient starting point for chemical innovation. The straightforward synthesis and well-understood reactivity of this molecule ensure its continued importance for researchers, scientists, and drug development professionals dedicated to pushing the boundaries of chemical synthesis.

References

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2015). ResearchGate. Retrieved from [Link]

-

Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Chemistry of Nitriles. (2025). LibreTexts. Retrieved from [Link]

-

Reactivity of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Salaheldin, A. M. (2008). Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 63(5), 564–570. Retrieved from [Link]

-

Some reactions of aminothiols with nitriles. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactions of Nitriles. (n.d.). KPU Pressbooks. Retrieved from [Link]

-

Syntheses of Heterocyeles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of heterocyclic compounds. (2015). Google Patents.

-

Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (n.d.). PMC. Retrieved from [Link]

-

This compound. (n.d.). 2a biotech. Retrieved from [Link]

-

This compound | CAS NO. 915394-29-5. (n.d.). Arctom. Retrieved from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH. Retrieved from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). MDPI. Retrieved from [Link]

-

Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. (2017). Kanazawa University Repository. Retrieved from [Link]

-

2-Amino-2-methylpropionitrile. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

- 1. This compound | 915394-29-5 [chemicalbook.com]

- 2. 915394-29-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 6. znaturforsch.com [znaturforsch.com]

- 7. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-(2-Aminophenyl)-2-methylpropanenitrile | 1314667-39-4 [sigmaaldrich.com]

A Technical Guide to 2-(3-Aminophenyl)-2-methylpropanenitrile: Synthesis and Application as a Versatile Synthetic Intermediate

Abstract: This guide provides an in-depth technical overview of 2-(3-Aminophenyl)-2-methylpropanenitrile (CAS No. 915394-29-5), a bifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. We will explore its core physicochemical properties, detail a reliable synthetic protocol for its preparation, and, most critically, elucidate its application as a versatile nucleophilic building block in the construction of complex molecular scaffolds. The narrative emphasizes the causality behind experimental choices and provides field-proven insights into its reactivity, drawing parallels with well-documented isomers to inform synthetic strategy.

Introduction and Strategic Value

In the landscape of modern drug discovery, the efficient synthesis of novel molecular entities is paramount.[1] The selection of starting materials and intermediates dictates the feasibility, cost, and novelty of a synthetic campaign. This compound is a valuable intermediate that offers two distinct and strategically important functional handles: a nucleophilic aromatic amine (aniline) and a synthetically versatile nitrile group.[]

The aniline moiety provides a reactive site for C-N bond formation, enabling its incorporation into a wide array of heterocyclic systems and substituted aromatic structures. The gem-dimethylpropionitrile group offers steric bulk and a stable, yet transformable, nitrile function. The nitrile is a prevalent pharmacophore in its own right, known for its metabolic stability and its ability to engage in hydrogen bonding interactions within enzyme active sites.[3]

This document serves as a practical guide for utilizing this intermediate, focusing on a robust synthesis protocol and its core application in nucleophilic substitution reactions, a cornerstone of many synthetic routes for kinase inhibitors and other targeted therapeutics.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe use.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 915394-29-5 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₂N₂ | [4][5] |

| Molecular Weight | 160.22 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| SMILES | CC(C)(C#N)c1cccc(N)c1 | [7] |

| Typical Purity | ≥95% | [5][7] |

Safety Profile: this compound is classified as an irritant.[4] Aggregated GHS data indicates it may be harmful if swallowed (H302).[8] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Intermediate

The most direct and reliable laboratory-scale synthesis of this compound involves the reduction of its nitro precursor, 2-methyl-2-(3-nitrophenyl)propanenitrile. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and straightforward workup.

Caption: Synthesis of the target intermediate via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of aromatic nitro compounds.[8][9]

Objective: To synthesize this compound from 2-methyl-2-(3-nitrophenyl)propanenitrile with a target yield of >80%.

Materials:

-

2-Methyl-2-(3-nitrophenyl)propanenitrile

-

Methanol (MeOH), anhydrous

-

10% Palladium on Carbon (Pd/C) catalyst

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl Acetate (EtOAc) and Petroleum Ether (or Hexanes) for chromatography

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-(3-nitrophenyl)propanenitrile (e.g., 0.5 g) in methanol (10 mL).[8]

-

Expert Insight: Methanol is an excellent solvent for this reaction, as it solubilizes the starting material and is inert to the reaction conditions. Ensure the methanol is anhydrous to maximize catalyst activity.

-

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate). The mixture will turn black.

-

Causality: Pd/C is a heterogeneous catalyst that provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the efficient reduction of the nitro group to an amine.

-

-

Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure reactions) and stir the mixture vigorously at room temperature.[8]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The reaction is typically complete within a few hours.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.[8] Rinse the pad with a small amount of methanol to ensure complete recovery of the product.

-

Trustworthiness:Crucial safety step. The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet with solvent during and after filtration. Quench the used catalyst under water before disposal.

-

-

Workup & Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil.[8]

-

Purification: Purify the crude oil via column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether (e.g., starting from 1:9 v/v) to afford the pure this compound.[8] The expected yield is typically in the range of 80-85%.

Core Application: A Nucleophilic Intermediate for Kinase Inhibitor Scaffolds

The primary utility of the aminophenyl moiety is its function as a potent nucleophile. While specific literature for the 3-amino isomer is emerging, its reactivity is directly analogous to its well-documented regioisomer, 2-(4-aminophenyl)-2-methylpropanenitrile, which is a key intermediate in the synthesis of PI3K/mTOR inhibitors like NVP-BEZ235.[10][11] The following protocol adapts this established chemistry to demonstrate the utility of the title compound.

Caption: Nucleophilic Aromatic Substitution (SNAr) using the title intermediate.

Representative Protocol: Synthesis of a Quinoline Amine Derivative

Objective: To demonstrate the nucleophilic character of this compound in a Nucleophilic Aromatic Substitution (SNAr) reaction.

Materials:

-

This compound

-

An activated chloro-heterocycle (e.g., 6-bromo-4-chloro-3-nitroquinoline)

-

Glacial Acetic Acid

Procedure:

-

Reaction Setup: In a flask suitable for heating under reflux, suspend the chloro-heterocycle (1.0 eq) in glacial acetic acid. Stir the mixture at room temperature.

-

Nucleophile Addition: Add this compound (1.1 eq) to the mixture.

-

Expert Insight: A slight excess of the amine nucleophile ensures complete consumption of the more valuable electrophile.

-

-

Heating: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and maintain for 1-2 hours.

-

Causality: The high temperature provides the necessary activation energy for the SNAr reaction. Acetic acid serves as both a polar solvent to facilitate the reaction and a mild acid to protonate the quinoline ring, further activating the C4 position towards nucleophilic attack and protonating the displaced chloride ion.

-

-

Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS. A new, more polar spot should appear, corresponding to the product.

-

Product Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the acidic solution. Isolate the solid product by filtration.

-

Purification: Wash the filter cake with a suitable solvent (e.g., water, then a non-polar organic solvent like diethyl ether) to remove residual acetic acid and unreacted starting materials. The product can be further purified by recrystallization or chromatography if necessary.

The Nitrile Group: A Latent Functional Handle

While the aniline group often dictates the primary reaction strategy, the nitrile moiety provides a secondary avenue for diversification. It is a robust group that can be carried through multiple synthetic steps before being transformed.

Caption: Key synthetic transformations of the nitrile functional group.

This versatility allows for late-stage functionalization, enabling the synthesis of analogues containing primary amines (via reduction), carboxylic acids (via hydrolysis), or amides (via partial hydrolysis), significantly expanding the chemical space accessible from this single intermediate.[][12]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its bifunctional nature allows for strategic and divergent synthesis of complex molecules. The protocols and insights provided herein demonstrate its straightforward preparation and its potent utility as a nucleophile in C-N bond-forming reactions, a critical transformation in the synthesis of modern therapeutics. By understanding the distinct reactivity of both the aniline and nitrile functionalities, researchers can fully leverage this intermediate to accelerate their drug discovery programs.

References

-

Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Proceedings of the 2015 International conference on Applied Science and Engineering Innovation. Atlantis Press. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

-

2A Biotech. (2025). This compound. [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 2-Cyano-3-methoxy-aniline. [Link]

- Alper, H., & Okuro, K. (2001). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Tetrahedron Letters, 42(25), 4279-4280.

- Google Patents. (n.d.). CN101307011B - Preparation method of N-ethyl-N-cyanoethylaniline.

-

Organic Syntheses. (n.d.). n-2-cyanoethylaniline. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl-N,N-bis(2-cyanoethyl)aniline catalyzed by AlCl3. [Link]

- Bigi, F., Conforti, M. L., Maggi, R., Piccinno, A., & Sartori, G. (1996).

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

de la Torre, D., & Lavilla, R. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(21), 6617. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 915394-29-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. This compound 95% | CAS: 915394-29-5 | AChemBlock [achemblock.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. arctomsci.com [arctomsci.com]

- 8. echemi.com [echemi.com]

- 9. prepchem.com [prepchem.com]

- 10. atlantis-press.com [atlantis-press.com]

- 11. researchgate.net [researchgate.net]

- 12. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

A Senior Application Scientist's Guide to the Preliminary Biological Activity Screening of Aminonitrile Derivatives

Introduction: The Therapeutic Promise of the Aminonitrile Scaffold

Aminonitriles are a fascinating class of organic compounds characterized by the presence of both an amino group and a nitrile group attached to the same carbon atom. This unique structural motif makes them valuable intermediates in the synthesis of amino acids and a wide array of heterocyclic compounds.[1][2][3] First brought to prominence through the Strecker reaction in 1850, the synthesis of α-aminonitriles has evolved significantly, offering access to a vast chemical space.[3][4]

From a drug discovery perspective, the aminonitrile scaffold is not merely a synthetic building block but a pharmacologically significant entity in its own right. The nitrile group can act as a bioisostere for other functional groups or as a reactive "warhead" for covalent inhibition, particularly of cysteine and serine proteases.[5] This has led to the development of aminonitrile-containing drugs with diverse biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[1][3][6]

This guide provides a technical framework for the preliminary biological activity screening of novel aminonitrile derivatives. It is designed for researchers and drug development professionals, moving beyond simple protocol recitation to explain the causal logic behind experimental design. Our objective is to establish a robust, self-validating screening cascade to efficiently identify and prioritize hit compounds for further development.

Part 1: The Foundational Triage – Assessing Baseline Cytotoxicity

Before investigating any specific therapeutic activity, it is imperative to establish the general cytotoxicity profile of the aminonitrile derivatives. A compound that indiscriminately kills all cells is a pan-assay interference compound or a general toxin, not a viable drug candidate. This initial triage is a critical decision point in the screening workflow.

The Rationale for Cytotoxicity First

Screening for cytotoxicity at the outset serves two primary purposes:

-

Resource Management: It eliminates overtly toxic compounds early, preventing the waste of resources on assays for which the results would be uninterpretable.

-

Data Interpretation: All subsequent biological activity data must be contextualized by the compound's cytotoxicity. For instance, an apparent reduction in viral replication is meaningless if the compound simply killed the host cells. This is quantified by the Selectivity Index (SI), a crucial metric discussed later.

Experimental Workflow: Cell Viability Assays

Common methods for assessing cell viability rely on measuring metabolic activity or membrane integrity. The MTT and Resazurin assays are workhorses in this domain due to their reliability and amenability to high-throughput screening formats.[7][8][9]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8][9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Step-by-Step Methodology:

-